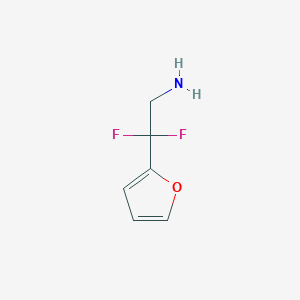
2,2-Difluoro-2-(furan-2-yl)éthan-1-amine
Vue d'ensemble
Description
2,2-Difluoro-2-(furan-2-yl)ethan-1-amine is a useful research compound. Its molecular formula is C6H7F2NO and its molecular weight is 147.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Difluoro-2-(furan-2-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Difluoro-2-(furan-2-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Construction et transformation des difluoro-dihydrofuranes
Ce composé est utilisé dans la construction et la transformation des 2,2-difluoro-2,3-dihydrofuranes . Le procédé se caractérise par des conditions sans métal et sans additif, une tolérance élevée aux groupes fonctionnels et des matières premières facilement accessibles .
Conversion en α-acides aminés
Le composé peut être facilement converti en α-acides aminés sous une atmosphère réductrice . Cela ouvre de nouvelles voies pour la recherche et le développement de médicaments à base d'acides aminés .
Synthèse des 2-fluorofuranes
La synthèse des 2-fluorofuranes peut être réalisée par élimination du fluor en présence de poudre de magnésium et de TBSCl . Il s'agit d'une stratégie nouvelle et non développée pour la construction de dérivés de 2-fluorofurane .
4. Préparation de diamines et de monomères diépoxy Le composé est utilisé dans la préparation de diamines et de monomères diépoxy pour la synthèse de résines époxy . Ceci est principalement réalisé à partir de furfural, de 5-(hydroxyméthyl)furfural (5-HMF) et d'acide 2,5-furandicarboxylique (FDCA), obtenus à partir de matières premières naturelles de cellulose et d'hémicellulose .
5. Remplacement des motifs phtaliques dans le polyéthylène téréphtalate Le composé peut remplacer les motifs phtaliques dans le polyéthylène téréphtalate . Ceci fait partie d'un effort plus large visant à produire des polymères plus durables .
6. Fabrication et utilisation de produits chimiques de plateforme furaniques (FPCs) Le composé est utilisé dans la fabrication et les utilisations de produits chimiques de plateforme furaniques (FPCs) directement disponibles à partir de la biomasse . Ceci comprend le furfural et le 5-hydroxy-méthylfurfural .
Mécanisme D'action
- The primary target of 2,2-Difluoro-2-(furan-2-yl)ethan-1-amine is likely a specific receptor or enzyme within biological systems. Unfortunately, precise information about its exact target remains limited in the available literature .
Target of Action
Its unique structure and potential interactions make it an exciting area for investigation . 🌟
Analyse Biochimique
Biochemical Properties
2,2-Difluoro-2-(furan-2-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the reductive amination process, such as those catalyzed by Ru/Al2O3 . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex and facilitate the catalytic process.
Cellular Effects
The effects of 2,2-Difluoro-2-(furan-2-yl)ethan-1-amine on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of key signaling molecules, thereby modulating pathways that control cell growth, differentiation, and apoptosis . Additionally, 2,2-Difluoro-2-(furan-2-yl)ethan-1-amine can alter gene expression patterns, leading to changes in the production of proteins essential for various cellular functions.
Molecular Mechanism
At the molecular level, 2,2-Difluoro-2-(furan-2-yl)ethan-1-amine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s fluorine atoms play a crucial role in enhancing its binding affinity to target enzymes, leading to either inhibition or activation of enzymatic activity . Furthermore, 2,2-Difluoro-2-(furan-2-yl)ethan-1-amine can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Difluoro-2-(furan-2-yl)ethan-1-amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,2-Difluoro-2-(furan-2-yl)ethan-1-amine remains stable under controlled conditions but may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to this compound can result in cumulative effects on cellular processes, necessitating careful monitoring in experimental setups.
Dosage Effects in Animal Models
The effects of 2,2-Difluoro-2-(furan-2-yl)ethan-1-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzymatic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
2,2-Difluoro-2-(furan-2-yl)ethan-1-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can influence metabolic flux and alter the levels of specific metabolites within cells . The compound’s metabolic pathways are complex and may involve multiple steps, each regulated by different enzymes and cofactors.
Transport and Distribution
The transport and distribution of 2,2-Difluoro-2-(furan-2-yl)ethan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments . The distribution of 2,2-Difluoro-2-(furan-2-yl)ethan-1-amine can affect its overall efficacy and impact on cellular function.
Subcellular Localization
The subcellular localization of 2,2-Difluoro-2-(furan-2-yl)ethan-1-amine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and determine its overall impact on cellular processes.
Propriétés
IUPAC Name |
2,2-difluoro-2-(furan-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2NO/c7-6(8,4-9)5-2-1-3-10-5/h1-3H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFMVVNUMGQVFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1471846.png)
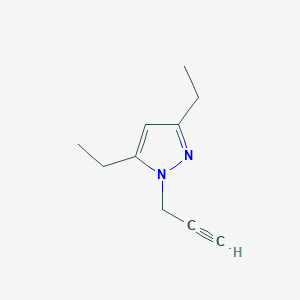
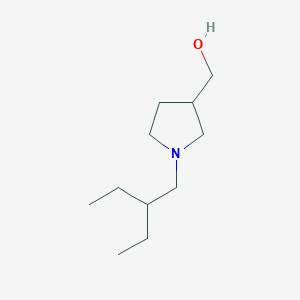
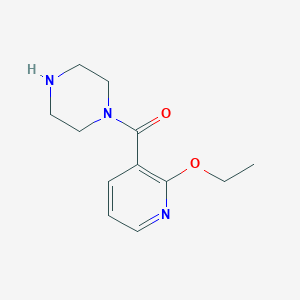
![1-[4-(Piperazine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B1471853.png)
![3-(piperidin-4-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1471854.png)
![1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1471855.png)
![2-(1,4-Dioxaspiro[4.4]nonan-7-yl)ethan-1-amine](/img/structure/B1471858.png)
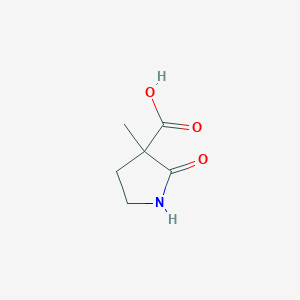
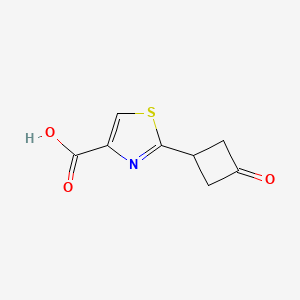
![(1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1471864.png)
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B1471865.png)
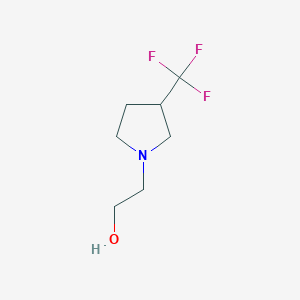
![3-(Piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1471869.png)
